N-(4-nitrophenyl)piperidine-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-nitrophenyl)piperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c15-14(16)11-6-4-10(5-7-11)12-19(17,18)13-8-2-1-3-9-13/h4-7,12H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHGUYDZFNKACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations of N 4 Nitrophenyl Piperidine 1 Sulfonamide and Its Analogues
Strategic Retrosynthesis and Precursor Design for N-(4-nitrophenyl)piperidine-1-sulfonamide
The synthetic approach to this compound is primarily guided by two logical retrosynthetic disconnections. These disconnections break the molecule down into readily available or easily synthesizable precursors.
Pathway A: Sulfonamide Bond Formation (S-N Disconnection)
This is the most conventional and direct approach. The retrosynthetic disconnection occurs at the sulfonamide S-N bond. This pathway identifies piperidine-1-sulfonyl chloride and 4-nitroaniline (B120555) as the key precursors. This strategy is often preferred due to the commercial availability and straightforward reactivity of the starting materials.
Pathway B: Aromatic C-N Bond Formation (Aromatic Nitration)
An alternative strategy involves the formation of the C-N bond at the aromatic ring. This retrosynthetic analysis leads to N-phenylpiperidine-1-sulfonamide as the immediate precursor, which would then undergo an electrophilic aromatic substitution (nitration) to install the nitro group at the para position. This pathway is contingent on the selective nitration of the phenyl ring.
These two distinct pathways form the basis for the synthetic methodologies discussed in the following sections.
Contemporary and Historically Significant Synthetic Pathways
The synthesis of this compound can be achieved through several established and modern chemical reactions.
Sulfonylation Chemistry in this compound Synthesis
The most common method for synthesizing this compound involves the sulfonylation of 4-nitroaniline with piperidine-1-sulfonyl chloride. This is a classic example of nucleophilic substitution at a sulfonyl center.
The key intermediate, piperidine-1-sulfonyl chloride, can be prepared by reacting piperidine (B6355638) with sulfuryl chloride, often in a solvent like dichloromethane (B109758) at reduced temperatures. A typical procedure involves the dropwise addition of piperidine to a solution of sulfuryl chloride, followed by workup to isolate the desired sulfonyl chloride.
Once the piperidine-1-sulfonyl chloride is obtained, it is reacted with 4-nitroaniline in the presence of a base to yield the final product. The base, such as pyridine (B92270) or triethylamine (B128534), acts as a scavenger for the hydrochloric acid generated during the reaction. This type of reaction is a cornerstone of sulfonamide synthesis. chemicalbook.comnih.gov
General Synthetic Scheme:
Step 1: Synthesis of Piperidine-1-sulfonyl chloride
Piperidine + Sulfuryl Chloride → Piperidine-1-sulfonyl chloride + HCl
Step 2: Synthesis of this compound
Piperidine-1-sulfonyl chloride + 4-Nitroaniline → this compound + HCl
Piperidine Ring Functionalization and Derivatization Approaches
The synthesis of analogues of this compound can be achieved by utilizing a pre-functionalized piperidine ring. This approach allows for the introduction of various substituents on the piperidine moiety, enabling the exploration of structure-activity relationships.
Methods for synthesizing substituted piperidines are diverse and include:
Hydrogenation of Pyridine Derivatives : This is a fundamental and widely used method where a substituted pyridine is reduced to the corresponding piperidine, often using transition metal catalysts under pressure. nih.gov
Cyclization Reactions : Various cyclization strategies can be employed to construct the piperidine ring. These include the Dieckmann condensation for preparing 4-piperidones, which can be further modified, and radical-mediated amine cyclizations. nih.govdtic.mil
Once the desired substituted piperidine is synthesized, it can be converted to its corresponding sulfonyl chloride and subsequently reacted with 4-nitroaniline to produce the desired analogue.
Aromatic Nitration and Substitution Reactions in Context
An alternative synthetic route to this compound involves the direct nitration of N-phenylpiperidine-1-sulfonamide. This pathway relies on the principles of electrophilic aromatic substitution.
Recent studies have demonstrated the direct nitration of aromatic sulfonamides using reagents like sodium nitrite (B80452) in the presence of an oxidizing agent. rsc.orgrsc.org These methods offer a direct approach to installing a nitro group onto the aromatic ring of a pre-formed sulfonamide. The reaction typically shows good regioselectivity for mono-substitution. rsc.org
Synthetic Scheme:
Step 1: Synthesis of N-phenylpiperidine-1-sulfonamide
Piperidine-1-sulfonyl chloride + Aniline → N-phenylpiperidine-1-sulfonamide + HCl
Step 2: Nitration
N-phenylpiperidine-1-sulfonamide + Nitrating Agent (e.g., NaNO₂, KHSO₅) → this compound
Optimization of Reaction Parameters and Yield Enhancement Methodologies
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound.
For the sulfonylation of 4-nitroaniline with piperidine-1-sulfonyl chloride, several factors can be fine-tuned:
| Parameter | Considerations for Optimization |
| Solvent | Aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are commonly used to avoid side reactions with the sulfonyl chloride. |
| Base | The choice and amount of base are critical. Pyridine or triethylamine are frequently used. An excess of the base can help drive the reaction to completion. |
| Temperature | The reaction is often carried out at room temperature, but gentle heating may be required for less reactive anilines. However, higher temperatures can lead to decomposition. |
| Reaction Time | Monitoring the reaction by techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts. nsf.gov |
In the case of the nitration of N-phenylpiperidine-1-sulfonamide, the choice of nitrating agent and reaction conditions determines the selectivity and yield. Modern methods using sodium nitrite offer milder conditions compared to traditional nitric acid/sulfuric acid mixtures, potentially reducing side reactions. rsc.orgrsc.org
Elucidation of Reaction Mechanisms and Transition State Analysis
The formation of the sulfonamide bond in the primary synthetic route is generally understood to proceed through a nucleophilic substitution mechanism. The nitrogen atom of 4-nitroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of piperidine-1-sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction likely proceeds through a single transition state, characteristic of an SN2-type mechanism at the sulfur center.
For the alternative pathway involving nitration, the mechanism is a classic electrophilic aromatic substitution. A nitronium ion (NO₂⁺) is generated in situ, which then attacks the electron-rich phenyl ring of N-phenylpiperidine-1-sulfonamide. The piperidine-1-sulfonamido group is an ortho, para-director, and due to steric hindrance from the bulky piperidine ring, the para-product is expected to be the major isomer.
More complex, contemporary methods for forming N-aryl sulfonamide bonds can involve radical intermediates or transition-metal-catalyzed pathways. organic-chemistry.orgrsc.org For instance, some iron-catalyzed methods propose the formation of an N-aryl-N-arenesulfonylhydroxylamine intermediate. organic-chemistry.org While not the standard synthesis for the title compound, these advanced mechanistic studies provide deeper insight into S-N bond formation.
Sustainable and Green Chemistry Principles Applied to Synthesis
The growing emphasis on environmental stewardship in chemical production has spurred the development of sustainable and green synthetic methodologies for a wide array of chemical compounds, including this compound and its analogues. These approaches prioritize the reduction or elimination of hazardous substances, the use of renewable resources, and the enhancement of energy efficiency. Key green chemistry principles applicable to the synthesis of these sulfonamides include the use of alternative energy sources, eco-friendly solvents, and catalytic systems that offer high efficiency and selectivity.
A significant advancement in the green synthesis of N-arylsulfonamides involves the direct use of nitroarenes as the nitrogen source, a method particularly relevant for producing this compound. One such innovative approach employs an iron-catalyzed reaction between a nitroarene and a sodium arylsulfinate. amazonaws.com This method is advantageous as it circumvents the need for the pre-functionalization of the nitro group to an amine, which is a common, multi-step process often requiring harsh reagents. The reaction proceeds under mild conditions, utilizing an inexpensive and environmentally benign iron(II) chloride catalyst and sodium bisulfite as a reductant. amazonaws.com Mechanistic studies suggest that the formation of the crucial N-S bond may occur through the direct coupling of the nitroarene with the sodium arylsulfinate before the reduction of the nitro group. amazonaws.com This one-pot synthesis represents a significant step towards a more atom-economical and less hazardous route to N-arylsulfonamides.
The use of alternative and sustainable solvents is another cornerstone of green chemistry that has been successfully applied to sulfonamide synthesis. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. The synthesis of various sulfonamides has been demonstrated in aqueous media, often leading to simplified work-up procedures and high yields. rsc.orgsci-hub.se For instance, the reaction of sulfonyl chlorides with amines can be efficiently carried out in water, sometimes with the aid of a phase-transfer catalyst if the reactants have low water solubility. sci-hub.se This approach eliminates the need for volatile and often toxic organic solvents like dichloromethane or dimethylformamide.
Furthermore, the application of alternative energy sources such as microwave irradiation and ultrasound has been shown to accelerate reaction times, improve yields, and reduce energy consumption in sulfonamide synthesis. nih.govorganic-chemistry.org Microwave-assisted synthesis, for example, can significantly shorten reaction times from hours to minutes for the coupling of sulfonic acids with amines. organic-chemistry.org Similarly, ultrasound-assisted synthesis has been employed for the one-pot, three-component synthesis of sulfonamide-containing heterocycles, demonstrating good to excellent yields in shorter reaction times compared to conventional heating methods. nih.govnih.gov These techniques not only enhance the efficiency of the synthesis but also align with the green chemistry principle of designing for energy efficiency.
Solvent-free, or neat, reaction conditions represent another effective green synthetic strategy. By eliminating the solvent altogether, this approach minimizes waste and simplifies product purification. The synthesis of N-alkyl and N-arylsulfonamides has been successfully achieved under solvent-free conditions by reacting sulfonyl chlorides with amines in the presence of a solid base like potassium carbonate. sci-hub.se
The following interactive tables provide examples of sustainable and green chemistry principles applied to the synthesis of sulfonamides analogous to this compound, showcasing the improvements in reaction conditions and efficiency.
Table 1: Microwave-Assisted Synthesis of Sulfonamides
| Entry | Sulfonyl Source | Amine | Product | Yield (%) | Time (min) | Temperature (°C) |
| 1 | Methanesulfonyl chloride | Allylamine | N-allylmethanesulfonamide | 89 | 20 | 80 |
| 2 | Methanesulfonyl chloride | Piperidine | 1-(methylsulfonyl)piperidine | 88 | 20 | 80 |
| 3 | p-Toluenesulfonyl chloride | Morpholine | 4-tosylmorpholine | 92 | 10 | 50 |
| 4 | Benzenesulfonyl chloride | Piperidine | 1-(phenylsulfonyl)piperidine | 90 | 10 | 50 |
Data sourced from a study on microwave-assisted synthesis of sulfonamides directly from sulfonic acids. amazonaws.comorganic-chemistry.org
Table 2: Ultrasound-Assisted Synthesis of Sulfonamide Derivatives
| Entry | Reaction Type | Solvent | Power (W) | Frequency (kHz) | Time (min) | Yield (%) |
| 1 | Sulfonamide derivative synthesis (Method B) | Water | 80 | 40 | 60 | 37-89 |
| 2 | Sulfonamide derivative synthesis (Method C) | Water | 80 | 40 | 60 | 90 |
Data sourced from a study on eco-friendly methods for the synthesis of sulfonamide derivatives. nih.gov
Table 3: Iron-Catalyzed Synthesis of N-Arylsulfonamides from Nitroarenes
| Entry | Nitroarene | Sodium Arylsulfinate | Catalyst | Reductant | Solvent | Yield (%) |
| 1 | Nitrobenzene | Sodium benzenesulfinate | FeCl2 | NaHSO3 | DMSO | High |
| 2 | 4-Nitrotoluene | Sodium p-toluenesulfinate | FeCl2 | NaHSO3 | DMSO | High |
This table illustrates the general applicability of the iron-catalyzed method. Specific yield percentages for a broad range of substrates are reported in the source literature. amazonaws.com
These examples underscore the significant potential of green chemistry principles to revolutionize the synthesis of this compound and its analogues, making the processes more environmentally friendly, efficient, and economically viable.
Advanced Spectroscopic Characterization and Solid State Analysis of N 4 Nitrophenyl Piperidine 1 Sulfonamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
High-resolution NMR spectroscopy (¹H and ¹³C) is a fundamental technique for confirming the molecular structure of N-(4-nitrophenyl)piperidine-1-sulfonamide.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the 4-nitrophenyl ring and the piperidine (B6355638) ring. The aromatic protons would appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm), characteristic of a para-substituted benzene (B151609) ring. The protons on the piperidine ring would appear more upfield, likely in the δ 1.5-3.5 ppm range, with their chemical shifts and multiplicities reflecting their positions relative to the nitrogen atom and the chair conformation of the ring.
¹³C NMR: The carbon NMR spectrum would provide complementary information, showing characteristic signals for the aromatic carbons, with the carbon bearing the nitro group and the carbon attached to the sulfonamide group having distinct chemical shifts. The three unique carbon signals of the piperidine ring would also be identifiable.
No complete, assigned experimental NMR data sets for this compound were found in the available search results. Data for related structures, such as 4-(4-Nitro-benzenesulfonyl)-morpholine, show aromatic proton signals around δ 7.94 and 8.40 ppm. rsc.org
Single Crystal X-ray Diffraction for Precise Molecular and Supramolecular Architecture Determination
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, this analysis would reveal:
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the entire molecule. It would confirm the expected chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom. scispace.com
Crystal Packing: How individual molecules arrange themselves in the crystal lattice, including any intermolecular interactions like C-H···O hydrogen bonds, which are common in sulfonamide crystals. mdpi.com
A full crystallographic analysis, including unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates for this compound, is not available in the public domain based on the conducted searches. Studies on related compounds, such as 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, confirm the chair conformation of the piperidine ring and a distorted tetrahedral geometry at the sulfur atom. scispace.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions corresponding to the sulfonyl (SO₂) and nitro (NO₂) groups. Asymmetric and symmetric stretching modes for the SO₂ group are expected near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The NO₂ group would also show characteristic strong stretches around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes. nih.gov
While IR data for the related compound 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol shows SO₂ stretching vibrations at 1350 cm⁻¹ and 1279 cm⁻¹, a complete and assigned IR or Raman spectrum for this compound is not available. scispace.com
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Characterization
UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is expected to show absorptions characteristic of the nitrophenyl chromophore. These typically involve π-π* transitions of the aromatic system and n-π* transitions involving the nitro group.
Fluorescence Spectroscopy: Many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing promoted by the nitro group. An investigation would determine if this compound exhibits any emissive properties. Studies on other piperidine-naphthalimide systems show that fluorescence is highly dependent on the molecular structure and solvent environment. nih.gov
Specific experimental data on the UV-Vis absorption maxima, molar absorptivity, or fluorescence properties of this compound could not be located.
High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Studies
High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecular ion, confirming the elemental formula (C₁₁H₁₄N₂O₄S for the neutral molecule). Furthermore, tandem MS (MS/MS) experiments would elucidate the fragmentation pathways, which are crucial for structural confirmation. Expected fragmentation would involve the cleavage of the S-N and S-C bonds, as well as the loss of the nitro group or parts of the piperidine ring. While mass spectrometry data is available for precursors like 4-nitrobenzenesulfonyl chloride and for more complex derivatives, no HRMS data or detailed fragmentation analysis for this compound was found. mdpi.comnist.gov
Theoretical and Computational Chemistry Approaches to N 4 Nitrophenyl Piperidine 1 Sulfonamide
Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. For N-(4-nitrophenyl)piperidine-1-sulfonamide, these calculations provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p), which offers a good balance between accuracy and computational cost for organic molecules. nih.gov
Frontier Molecular Orbital (FMO) Theory and Reactivity Sites
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is predicted to be localized primarily on the electron-rich piperidine (B6355638) ring and the sulfonamide nitrogen atom. In contrast, the LUMO is expected to be centered on the electron-deficient 4-nitrophenyl ring, a consequence of the strong electron-withdrawing nature of the nitro (NO₂) group. This distribution indicates that the piperidine moiety is the most probable site for electrophilic attack, while the nitrophenyl ring is susceptible to nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound This table presents hypothetical values based on calculations for structurally similar nitrophenyl sulfonamides. nih.govmdpi.com
| Parameter | Predicted Value (eV) | Description |
| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -2.50 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | 4.35 | Energy difference, indicating chemical reactivity and stability. |
Electrostatic Potential Surfaces and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for intermolecular interactions. The MEP map uses a color scale to represent electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). sci-hub.se
In the case of this compound, the MEP surface is expected to show a significant negative potential (red) localized on the oxygen atoms of the nitro group and the sulfonyl group (SO₂). These regions are the most electron-rich parts of the molecule and are likely to act as hydrogen bond acceptors. Conversely, a positive potential (blue) would be anticipated around the hydrogen atoms of the piperidine ring and the aromatic ring, identifying them as potential hydrogen bond donor sites.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the protons on the nitrophenyl ring are expected to appear in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effect of the nitro group. nih.gov The protons of the piperidine ring would likely resonate in the upfield region (δ 1.5-4.0 ppm). nih.gov Similarly, the ¹³C signals for the nitrophenyl carbons would be downfield compared to those of the piperidine carbons.
Vibrational Spectroscopy (FT-IR): The vibrational frequencies from FT-IR spectroscopy can also be predicted. Key vibrational modes for this molecule include the asymmetric and symmetric stretching of the SO₂ group (typically around 1330 cm⁻¹ and 1150 cm⁻¹, respectively) and the N-H stretching vibrations. nih.govmdpi.com The C-S stretching vibration is expected in the 800–600 cm⁻¹ region. nih.gov
Table 2: Predicted Spectroscopic Data for this compound This table presents hypothetical values based on reported data for similar sulfonamide structures. nih.govmdpi.com
| Parameter | Predicted Value | Assignment |
| ¹H NMR (ppm) | 7.70 - 8.40 | Protons on the 4-nitrophenyl ring |
| 3.20 - 3.80 | Protons on piperidine carbons adjacent to Nitrogen | |
| 1.60 - 1.90 | Protons on other piperidine carbons | |
| ¹³C NMR (ppm) | 145 - 150 | Nitrophenyl carbon attached to NO₂ |
| 120 - 140 | Other aromatic carbons | |
| 45 - 55 | Piperidine carbons adjacent to Nitrogen | |
| 20 - 30 | Other piperidine carbons | |
| FT-IR (cm⁻¹) | ~3290 | N-H stretching |
| ~1330 | Asymmetric SO₂ stretching | |
| ~1157 | Symmetric SO₂ stretching | |
| ~930 | S-N stretching |
Conformational Analysis and Potential Energy Surface Exploration
The biological activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. The piperidine ring in this compound can adopt several conformations, with the "chair" form being the most stable. whiterose.ac.uk Further conformational flexibility arises from rotation around the N-S (sulfonamide) and N-C (nitrophenyl) single bonds.
A potential energy surface (PES) scan, performed by systematically changing key dihedral angles and calculating the energy at each step, can identify the most stable conformers. For the piperidine ring, the chair conformation is significantly lower in energy than the boat or twist-boat forms. The orientation of the large N-arylsulfonamide substituent (either axial or equatorial on the chair frame) will have a significant impact on stability, with the equatorial position generally being favored to minimize steric hindrance. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Solvent Effects
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, accounting for atomic motions and interactions with its environment (e.g., a solvent). nih.gov An MD simulation of this compound in a solvent like water would reveal its conformational stability and how solvent molecules arrange themselves around it.
By running a simulation for several nanoseconds, one can monitor the root-mean-square deviation (RMSD) of the molecule's backbone atoms from their initial positions. A stable RMSD plot that plateaus over time suggests that the molecule has reached an equilibrium conformation and is stable in the simulated environment. nih.gov This technique is crucial for understanding how the molecule might behave in a biological medium before interacting with a target.
Molecular Docking and Ligand-Target Interaction Modeling at a Theoretical Level
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Sulfonamides are known to inhibit various enzymes, with a prominent example being Carbonic Anhydrases (CAs). nih.govmdpi.commdpi.com
A theoretical docking study of this compound into the active site of a human Carbonic Anhydrase isoform (e.g., hCA II) would proceed in several steps. First, the 3D structures of the ligand and protein are prepared. The ligand's geometry is optimized, and the protein structure (obtained from a database like the Protein Data Bank) is prepared by adding hydrogen atoms and removing water molecules. chemmethod.com
The docking algorithm then samples numerous possible binding poses of the ligand within the enzyme's active site and scores them based on a scoring function, which estimates the binding affinity (often in kcal/mol). The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. chemmethod.comnih.gov For sulfonamides binding to CAs, a critical interaction involves the coordination of the sulfonamide group with the zinc ion (Zn²⁺) in the active site, along with hydrogen bonding to residues like Threonine 199. mdpi.com The piperidine and nitrophenyl groups would likely form hydrophobic and van der Waals interactions with other residues in the active site pocket. nih.govnih.gov
Table 3: Hypothetical Molecular Docking Results for this compound with Human Carbonic Anhydrase II This table presents a hypothetical interaction profile based on docking studies of similar sulfonamide inhibitors. nih.govmdpi.comchemmethod.com
| Parameter | Predicted Outcome | Details |
| Binding Energy (kcal/mol) | -8.5 | A lower binding energy indicates a more favorable interaction. |
| Key Interactions | Hydrogen Bonds | Sulfonamide oxygen with the side chain of Thr199. |
| Metal Coordination | Sulfonamide nitrogen with the active site Zn²⁺ ion. | |
| Hydrophobic Interactions | Piperidine ring with Val121, Val143, Leu198. | |
| Pi-Pi Stacking | 4-nitrophenyl ring with the side chain of Phe131. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Insights (excluding biological outcomes)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or activities, respectively. mdpi.com The fundamental tenet of QSAR/QSPR is that the variations in the properties of molecules within a series are directly linked to changes in their molecular structure. nih.gov For this compound, while specific QSPR models focusing solely on its non-biological properties are not extensively documented in publicly available literature, the established principles for sulfonamides and related heterocyclic compounds provide a clear framework for how such predictive models would be developed.
The development of a QSPR model for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and are categorized into several classes:
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. Examples include the Randić index, Balaban J index, and Wiener index. researchgate.net
Geometrical (3D) Descriptors: These require a 3D conformation of the molecule and include descriptors related to the molecule's surface area and volume.
Quantum-Chemical Descriptors: These are calculated using quantum mechanics methods, such as Density Functional Theory (DFT), and provide insights into the electronic properties of the molecule. researchgate.net Key descriptors in this category include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. researchgate.net
Once these descriptors are calculated for a series of related sulfonamides, statistical methods like Multiple Linear Regression (MLR) are employed to build a mathematical equation that links a set of descriptors to a specific physicochemical property. researchgate.net For instance, a QSPR study on a series of 41 sulfonamides successfully developed models to predict thermodynamic properties such as thermal energy (Eth), heat capacity (Cv), and entropy (S) using a combination of topological and quantum-chemical descriptors. researchgate.netresearchgate.net The resulting models demonstrated that descriptors like the Balaban J index, LUMO energy, and Harary index were particularly effective in predicting these properties. researchgate.net
The predictive power of these models allows researchers to estimate the physicochemical properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. For this compound, QSPR models could predict properties such as solubility, melting point, boiling point, and partition coefficient (log P), which are crucial for various chemical and industrial applications.
Below is an illustrative table of molecular descriptors that would be calculated for this compound in a typical QSPR study.
| Descriptor Class | Descriptor Name | Typical Calculated Value (Illustrative) | Significance |
| Constitutional | Molecular Weight | 301.33 g/mol | Basic property influencing many physical characteristics. |
| Topological | Wiener Index (W) | 1288 | Relates to molecular branching and compactness. |
| Topological | Randić Index (¹χ) | 7.854 | Reflects the degree of branching of the carbon skeleton. |
| Quantum-Chemical | HOMO Energy | -8.5 eV | Indicates the molecule's electron-donating ability. |
| Quantum-Chemical | LUMO Energy | -2.1 eV | Relates to the molecule's electron-accepting ability. |
| Quantum-Chemical | Dipole Moment | 5.2 D | Measures the overall polarity of the molecule. |
| Physicochemical | LogP (Octanol-Water) | 2.85 | Predicts the lipophilicity and partitioning behavior. |
The following table presents a hypothetical QSPR model for predicting a physicochemical property, such as aqueous solubility (LogS), for a series of sulfonamides including this compound. This demonstrates how calculated descriptors could be used to predict properties for which experimental data may not be readily available.
| Compound Name | LogP | Polar Surface Area (Ų) | Predicted LogS (mol/L) |
| Sulfadiazine | -0.09 | 93.4 | -2.8 |
| Sulfamethoxazole | 0.89 | 93.4 | -3.5 |
| This compound | 2.85 | 83.7 | -4.2 |
| N-phenylpiperidine-1-sulfonamide | 3.12 | 37.3 | -4.5 |
Note: The data in the tables above are illustrative and based on typical values for similar compounds. They serve to demonstrate the application of QSPR principles.
By leveraging these computational approaches, it is possible to gain significant predictive insights into the physicochemical profile of this compound, facilitating its potential application in various scientific and industrial domains without the need for extensive empirical testing.
Structure Activity Relationship Sar and Molecular Recognition Studies of N 4 Nitrophenyl Piperidine 1 Sulfonamide Derivatives
Rational Design and Synthesis of Structurally Modified Analogues
The rational design of analogues of N-(4-nitrophenyl)piperidine-1-sulfonamide is based on systematically altering its three main components: the 4-nitrophenyl ring, the piperidine (B6355638) moiety, and the sulfonamide linker itself. The primary synthetic route to this class of compounds involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine or its substituted derivatives. This straightforward sulfonylation allows for the generation of a diverse library of analogues for SAR studies.
Design Strategies:
Piperidine Ring Modification: Introducing substituents at various positions of the piperidine ring can modulate the compound's lipophilicity, steric profile, and conformational flexibility.
Aromatic Ring Substitution: Altering the substitution pattern on the phenyl ring, for instance, by changing the position of the nitro group (e.g., to the 2- or 3-position) or by introducing additional electron-donating or electron-withdrawing groups, can significantly impact electronic properties and binding interactions.
Sulfonamide N-Substitution: While the parent compound is an N-aryl sulfonamide, further substitution on the sulfonamide nitrogen, if chemically feasible, could be explored, though this is less common for this specific scaffold.
The synthesis is typically achieved by dissolving the chosen piperidine analogue in a suitable solvent with a base to act as a proton scavenger, followed by the slow addition of 4-nitrobenzenesulfonyl chloride. nih.gov The resulting product can then be purified through recrystallization. This methodology is robust and allows for the creation of a wide range of derivatives for further investigation. nih.gov
Impact of Substituent Effects on Modeled Interactions and Theoretical Efficacy
Substituents can dramatically alter the physicochemical properties of the parent molecule, which in turn influences its theoretical binding efficacy. Properties such as acidity (pKa), hydrogen bonding capability, and hydrophobicity (log P) are critical determinants of molecular interactions. nih.gov
The strong electron-withdrawing nature of the 4-nitro group significantly influences the electronic character of the entire molecule, particularly the acidity of the sulfonamide N-H proton. Modifications to the phenyl ring or the piperidine moiety can fine-tune these properties.
Electronic Effects: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) onto the phenyl ring would be expected to decrease the acidity of the sulfonamide proton and could influence π-π stacking interactions. Conversely, additional electron-withdrawing groups (EWGs) like halogens would increase its acidity.
Steric and Hydrophobic Effects: Alkyl substituents on the piperidine ring would increase the molecule's hydrophobicity and introduce steric bulk. This can either enhance binding through favorable hydrophobic interactions or reduce it due to steric clashes within a hypothetical binding site. Theoretical studies on similar sulfonamides show that increasing the length of an alkyl chain generally increases the partition coefficient (log P), which affects membrane permeability and hydrophobic interactions. nih.gov
| Modification Site | Substituent (Example) | Electronic Effect | Theoretical Impact on Molecular Properties |
|---|---|---|---|
| Phenyl Ring (Position 2) | -OCH₃ (Methoxy) | Electron-Donating (EDG) | Decreases acidity of sulfonamide N-H; may alter π-stacking potential. |
| Phenyl Ring (Position 3) | -Cl (Chloro) | Electron-Withdrawing (EWG) | Increases acidity of sulfonamide N-H; potential for halogen bonding. |
| Piperidine Ring (Position 4) | -CH₃ (Methyl) | Weakly Donating | Increases hydrophobicity (log P); introduces steric bulk. nih.gov |
| Piperidine Ring (Position 4) | -OH (Hydroxyl) | Weakly Withdrawing | Decreases hydrophobicity; adds a hydrogen bond donor/acceptor site. |
Mechanistic Probes through Structure-Activity Data (focused on in vitro enzymatic mechanisms or theoretical binding)
While extensive in vitro data for this compound itself is not widely published, insights can be drawn from theoretical binding studies of structurally related sulfonamides. The sulfonamide moiety is a well-known pharmacophore that acts as a transition-state analogue for various enzymes, most notably carbonic anhydrases (CAs) and the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.net
Molecular docking studies on related compounds provide a theoretical framework for how this compound might interact with such targets:
Carbonic Anhydrase (CA) Binding: The deprotonated sulfonamide nitrogen would be expected to coordinate directly to the catalytic Zn²⁺ ion in the active site. The two sulfonyl oxygens would likely form crucial hydrogen bonds with backbone amides of nearby residues (e.g., Thr199 in human CA II). The 4-nitrophenyl and piperidine rings would extend into hydrophobic pockets, with the nitro group potentially forming additional hydrogen bonds. acs.orgrsc.org
Dihydropteroate Synthase (DHPS) Binding: As a competitive inhibitor, the sulfonamide would mimic the natural substrate, p-aminobenzoic acid (PABA). nih.govnih.gov Theoretical binding would involve hydrogen bonds between the sulfonamide group and key residues like arginine and serine in the PABA binding pocket. nih.gov
These theoretical models suggest that the molecule's efficacy is dependent on precise orientation and a combination of ionic, hydrogen bonding, and hydrophobic interactions.
| Analogous Compound Class | Enzyme Target (PDB Code) | Reported Binding Energy (kcal/mol) | Key Theoretical Interacting Residues |
|---|---|---|---|
| ({4-nitrophenyl}sulfonyl)tryptophan | E. coli DNA gyrase (5MMN) | -6.37 | ASP 73, ILE 78, PRO 79 nih.gov |
| ({4-nitrophenyl}sulfonyl)tryptophan | COVID-19 Main Protease (6LU7) | -6.35 | His 41, Met 49, Met 165, Thr 25, Thr 26 nih.gov |
| General Sulfonamide | E. coli DHPS (1AJ0) | Not Specified | Arg63, Ser219, Arg220 (H-bonds); Phe190 (Aromatic) nih.gov |
| Sulfonamide-hydrazone derivative | Human Carbonic Anhydrase IX | Not Specified (Ki = 9.4 nM) | His64, His94, His96, His119, Thr199, Thr200, Zn²⁺ ion rsc.org |
Computational Methods for SAR Elucidation and Pharmacophore Generation (theoretical)
Computational chemistry is an indispensable tool for elucidating the SAR of this compound analogues and for generating theoretical pharmacophore models.
Density Functional Theory (DFT): DFT calculations are employed to determine the molecule's lowest energy conformation, bond lengths, bond angles, and electronic properties (e.g., electrostatic potential maps). nih.gov This provides a fundamental understanding of the molecule's intrinsic characteristics before considering its interaction with a biological target. For instance, DFT can be used to calculate the charge distribution, highlighting the electrophilic and nucleophilic regions of the molecule.
Molecular Docking: This is the most common method for predicting the binding conformation and estimating the binding affinity of a ligand within a protein's active site. By docking a series of analogues, researchers can rationalize observed SAR trends and prioritize the synthesis of compounds predicted to have higher efficacy. nih.govworldscientific.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time. acs.org These simulations provide a dynamic view of the interactions, revealing how water molecules mediate contacts and how the ligand and protein adapt to each other.
Pharmacophore Generation: Based on the structures of several active analogues or their docked poses, a pharmacophore model can be generated. nih.gov For this compound derivatives, a hypothetical pharmacophore would likely consist of:
One hydrogen bond donor (the sulfonamide N-H).
Two hydrogen bond acceptors (the sulfonyl oxygens).
One additional hydrogen bond acceptor (the nitro group).
One aromatic feature (the phenyl ring).
One hydrophobic feature (the piperidine ring).
Such a model serves as a 3D query for virtual screening of large compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity. nih.gov
Chemical Reactivity and Methodological Applications of N 4 Nitrophenyl Piperidine 1 Sulfonamide
Investigation of Reaction Kinetics and Thermodynamics
A thorough search of scientific databases yields no specific studies detailing the reaction kinetics or thermodynamics of N-(4-nitrophenyl)piperidine-1-sulfonamide. In general, the reactivity of such a molecule would be influenced by the electron-withdrawing nature of the p-nitrophenyl group, which would affect the acidity of the sulfonamide N-H proton and the nucleophilicity of the piperidine (B6355638) nitrogen.
Kinetic studies would typically involve measuring the rate of reactions in which this compound participates, for example, nucleophilic substitution reactions at the sulfonyl group or reactions involving the piperidine ring. Thermodynamic data, such as enthalpy and entropy of formation or reaction, would require calorimetric studies or computational modeling, neither of which appears to have been published for this specific compound. While thermodynamic data is available for a related but structurally distinct compound, 4-amino-N-(4-nitrophenyl)benzenesulfonamide, this information cannot be directly extrapolated to this compound.
Role as a Precursor or Intermediate in Multi-Step Organic Syntheses
The potential for this compound to serve as a precursor or intermediate in multi-step organic syntheses can be inferred from the reactivity of its component parts. The nitro group on the phenyl ring is a versatile functional group that can be reduced to an amine, which can then undergo a variety of further reactions such as diazotization or acylation. The sulfonamide linkage itself can, under certain conditions, be cleaved.
However, a review of the literature does not show specific examples of this compound being used as a key building block in the synthesis of more complex molecules. Synthetic pathways for various pharmaceuticals and functional materials often involve sulfonamide and piperidine moieties, but the specific utility of this particular compound as a starting material or a stable intermediate in a documented synthetic route is not apparent from the available information.
Exploration of Novel Chemical Transformations Involving the Compound
The exploration of novel chemical transformations is a cornerstone of synthetic organic chemistry. For a molecule like this compound, this could involve developing new methods for C-H activation on the piperidine or phenyl rings, novel reactions of the sulfonamide group, or transformations utilizing the nitro group as a directing group or a reactive site.
Currently, there are no published reports detailing unique or novel chemical transformations specifically involving this compound. Research in this area would be foundational, likely starting with the synthesis of the compound itself, followed by systematic studies of its reactivity with various reagents under different conditions to uncover new synthetic methodologies.
Functionalization for Material Science Applications
In material science, molecules can be functionalized to be used as linkers in polymers, as components of functional dyes, or as building blocks for porous materials. The structure of this compound suggests potential for such applications. For instance, the piperidine ring could be incorporated into a polymer backbone, and the nitrophenyl group could be modified to tune the electronic or optical properties of the resulting material.
However, there is no evidence in the current body of scientific literature to suggest that this compound has been specifically investigated for or applied in material science. Any discussion of its potential in this area remains speculative in the absence of experimental data.
Future Directions and Emerging Research Paradigms for N 4 Nitrophenyl Piperidine 1 Sulfonamide Research
Integration with Advanced Synthetic Automation and Flow Chemistry
The synthesis of N-(4-nitrophenyl)piperidine-1-sulfonamide, traditionally performed using batch chemistry, stands to be revolutionized by advanced automation and continuous-flow manufacturing. Flow chemistry, where reactions are conducted in a continuously flowing stream within a network of tubes or microreactors, offers substantial advantages in terms of safety, efficiency, and scalability. researchgate.net The precise control over reaction parameters such as temperature, pressure, and stoichiometry can lead to higher yields, improved purity, and faster reaction times. researchgate.net
For the synthesis of sulfonamides, which often involves exothermic reactions and the use of potentially hazardous reagents, flow chemistry provides a safer and more controlled environment due to the small reaction volumes and superior heat transfer capabilities of microreactors. researchgate.netnih.gov An automated flow synthesis platform could be developed for this compound, enabling rapid optimization of reaction conditions and facilitating the creation of a library of analogs by systematically altering the starting materials. This approach allows for high-throughput screening and the efficient exploration of structure-activity relationships.
Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for this compound
| Parameter | Conventional Batch Synthesis | Proposed Flow Chemistry Synthesis |
| Reaction Vessel | Round-bottom flask | Tubular or micro-packed bed reactor |
| Heat Transfer | Poor, dependent on surface area | Excellent, high surface-to-volume ratio |
| Safety | Higher risk with exothermic steps | Enhanced safety, small reaction volumes |
| Scalability | Complex, requires process redesign | Linear, by extending operation time |
| Process Control | Manual or semi-automated | Fully automated, precise control |
| Productivity | Discontinuous, lower throughput | Continuous, higher throughput |
Exploration of Novel Spectroscopic Probes and Imaging Techniques
Future research can leverage this compound as a scaffold for developing novel spectroscopic probes. The inherent structural motifs—the environmentally sensitive nitroaromatic group and the flexible piperidine-sulfonamide linkage—provide a foundation for creating molecules whose fluorescent or chromogenic properties change in response to specific analytes or microenvironmental conditions.
By functionalizing the piperidine (B6355638) ring or modifying the phenyl ring, derivatives could be designed as turn-on or turn-off fluorescent sensors. For instance, the introduction of a fluorophore could be modulated by conformational changes induced by ion binding or a change in pH, making the compound a candidate for cellular imaging. Advanced spectroscopic techniques, such as time-resolved fluorescence and two-photon microscopy, would be essential in characterizing the photophysical properties of these novel probes and demonstrating their utility in complex biological systems. The synthesis of a related compound, ({4-nitrophenyl}sulfonyl)tryptophan, has been characterized using NMR, IR, and UV-vis spectroscopy, providing a methodological basis for the characterization of new probes. mdpi.comnih.gov
Application of Machine Learning and AI in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research by enabling the rapid screening of vast chemical spaces and the prediction of molecular properties. ijmsm.orgmdpi.com These technologies can be applied to the this compound scaffold to accelerate the design of new derivatives with optimized characteristics.
By training ML models on large datasets of known sulfonamides, it is possible to predict the biological activity, selectivity, and pharmacokinetic profiles of novel, unsynthesized analogs. nih.govnih.gov Generative AI models can design new molecules de novo that possess desired properties while adhering to synthetic constraints. mdpi.com This in silico approach significantly reduces the time and cost associated with traditional trial-and-error synthesis and testing, allowing researchers to focus on the most promising candidates. ijmsm.org
| Derivative | Modification | Predicted Target Affinity (LogKi) | Predicted Aqueous Solubility (LogS) |
| Parent Compound | N/A | -6.5 | -3.8 |
| Derivative A | 4-fluoro on phenyl ring | -6.8 | -3.7 |
| Derivative B | 3-hydroxy on piperidine ring | -7.2 | -3.1 |
| Derivative C | N-methyl on sulfonamide | -6.1 | -4.2 |
Development of Supramolecular Assemblies and Self-Assembled Systems
The this compound molecule contains key functional groups capable of participating in non-covalent interactions, such as hydrogen bonding (sulfonamide oxygens) and π–π stacking (nitrophenyl ring). These features make it an excellent candidate for the construction of ordered supramolecular assemblies and self-assembled systems. Research into the crystal engineering of related compounds, such as salts of N-(4-nitrophenyl)piperazine, has shown that combinations of O–H⋯O and N–H⋯O hydrogen bonds can direct the formation of complex one-, two-, or three-dimensional networks. nih.gov
Future studies could focus on co-crystallization of this compound with other molecules (co-formers) to create novel crystalline structures with tailored physical properties, such as solubility or stability. The investigation of its self-assembly in solution could lead to the formation of nanoparticles, gels, or liquid crystals. Understanding and controlling these self-assembly processes at the molecular level opens pathways to designing new functional materials for applications in electronics, catalysis, or controlled-release systems. The study of molecular aggregation in similar sulfonamides has revealed complex synthons sustained by intermolecular hydrogen bonds, highlighting the potential for this compound. mdpi.comnih.gov
Contribution to Fundamental Understanding of Structure-Reactivity Relationships
Systematic modification of the this compound structure provides a powerful platform for investigating fundamental structure-reactivity relationships. By introducing electron-donating or electron-withdrawing substituents at various positions on the phenyl and piperidine rings, researchers can precisely tune the electronic environment of the molecule.
These studies would allow for a quantitative correlation between molecular structure and chemical properties such as acidity of the sulfonamide N-H (if present), susceptibility of the aromatic ring to nucleophilic substitution, and the molecule's redox potential. For example, studies on piperidine nitroxides have established relationships between substituents and redox behavior. researchgate.net Computational studies, using methods like Density Functional Theory (DFT), can complement experimental work by calculating molecular orbital energies, charge distributions, and reaction barriers, providing deep insight into the factors governing reactivity. mdpi.com This fundamental knowledge is crucial for the rational design of new catalysts, sensors, and biologically active agents based on this versatile scaffold.
Q & A
Q. What are the common synthetic routes for N-(4-nitrophenyl)piperidine-1-sulfonamide and its derivatives?
The synthesis typically involves sulfonylation of piperidine derivatives with 4-nitrobenzenesulfonyl chloride. For example, in analogous reactions, 4-nitrobenzenesulfonyl chloride reacts with aminopyrimidines or piperidine intermediates under controlled conditions (e.g., −20°C to 100°C) in solvents like pyridine or N,N-dimethylacetamide. Purification often employs crystallization or column chromatography, with yields ranging from 54% to 72% depending on substituent effects and reaction optimization . Key steps include monitoring reaction completion via HPLC and isolating products through solvent evaporation and washing with alcohols like n-propanol.
Q. How are sulfonamide derivatives characterized post-synthesis?
Characterization relies on a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : and NMR identify proton and carbon environments, confirming sulfonamide linkage and nitro group placement. For example, aromatic protons in the 4-nitrophenyl group resonate at δ 7.5–8.5 ppm .
- Elemental Analysis : Validates molecular formula and purity (>95%).
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks) .
- X-ray Diffraction (XRPD) : Resolves crystal structure and confirms stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize low reaction yields in sulfonamide synthesis?
Low yields often arise from competing side reactions or poor solubility. Strategies include:
- Temperature Control : Gradual warming (e.g., −20°C to room temperature) minimizes side products, as seen in pyrimidinyl sulfonamide synthesis .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance reactivity of sulfonyl chlorides .
- Catalytic Additives : Bases like triethylamine or DMAP improve sulfonylation efficiency by scavenging HCl .
- Purification Techniques : Sequential solvent washes (e.g., water followed by n-propanol) remove unreacted starting materials .
Q. How to address contradictions in spectroscopic data during structural elucidation?
Discrepancies between expected and observed data (e.g., NMR shifts, IR stretches) require:
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to verify assignments .
- Isotopic Labeling : Use - or -labeled precursors to trace unexpected peaks in complex spectra .
- Multi-technique Corroboration : Cross-validate using IR (sulfonamide S=O stretches at ~1350 cm) and X-ray crystallography .
Q. What strategies are used to study the biological mechanisms of sulfonamide derivatives?
- Enzyme Inhibition Assays : Test carboxamide derivatives against targets like carbonic anhydrase using fluorometric or colorimetric assays .
- Cytotoxicity Screening : Evaluate anti-cancer activity via MTT assays on cell lines (e.g., A549 lung carcinoma), with dose-response curves to determine IC values .
- Mechanistic Probes : Use chalcone-sulfonamide hybrids to study apoptosis pathways via flow cytometry (e.g., Annexin V staining) .
- Molecular Docking : Predict binding modes to receptors using software like AutoDock, guided by crystallographic data .
Data Contradiction Analysis
Q. How to resolve discrepancies in reaction outcomes for analogous sulfonamide syntheses?
Variations in yield or purity between similar protocols may stem from:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) can slow sulfonylation kinetics. Adjust reaction times accordingly .
- Solvent Impurities : Trace water in solvents like pyridine hydrolyzes sulfonyl chloride; use molecular sieves or anhydrous conditions .
- Workup Methods : Inconsistent crystallization conditions (e.g., cooling rates) affect purity. Standardize protocols using TGA/DSC to optimize recrystallization .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Sulfonamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
